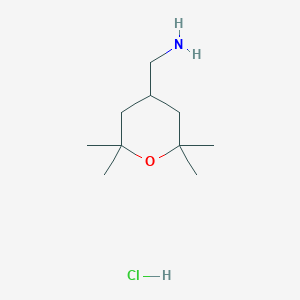

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-yl)methanamin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

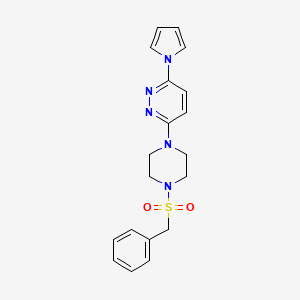

“(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride” is a chemical compound that is part of the tetrahydropyran family . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride”, often involves the reaction of alcohols with 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis

The molecular structure of “(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride” is similar to that of tetrahydropyran . In gas phase, the tetrahydropyran exists in its lowest energy C s symmetry chair conformation .Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride”, are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Wirkmechanismus

The mechanism of action of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is not fully understood, but it is believed to act as a proton acceptor and a Lewis base. (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has been shown to form complexes with various compounds, including alcohols, amines, and carboxylic acids. These complexes can stabilize the transition state of a reaction, and increase the rate of a reaction. (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has also been shown to activate certain enzymes, such as lipases and esterases, by increasing the polarity of the active site.

Biochemical and Physiological Effects:

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility of lipids and proteins, and to enhance the efficiency of enzymatic reactions. (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has also been shown to increase the permeability of cell membranes, and to enhance the uptake of certain compounds into cells. In addition, (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has been shown to have anti-inflammatory and anti-tumor properties, and to modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is also a versatile reagent that can be used in a wide range of organic reactions, and can be used to study various biochemical and physiological processes. However, (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has some limitations for lab experiments. It can be difficult to handle due to its hygroscopic nature, and can be corrosive to some materials. In addition, (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride can interfere with certain assays and experiments, and can have toxic effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride. One direction is the development of new methods for the synthesis of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride and its derivatives. Another direction is the study of the mechanism of action of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride, and the identification of new compounds that can form complexes with (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride. In addition, the study of the biochemical and physiological effects of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride can lead to the development of new drugs and therapies for various diseases. Furthermore, the study of the limitations of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride can lead to the development of new reagents and methods for lab experiments.

Synthesemethoden

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride can be synthesized through several methods, including the reaction of tetramethyltetrahydrofuran with formaldehyde and ammonium chloride, and the reaction of tetramethyltetrahydrofuran with formaldehyde and hydrochloric acid. The most common method for synthesizing (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is the reaction of tetramethyltetrahydrofuran with formaldehyde and hydrochloric acid. This method involves the addition of tetramethyltetrahydrofuran to a mixture of formaldehyde and hydrochloric acid, followed by heating and stirring for several hours. The resulting product is then purified through recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

- Bedeutung: Das Dendrimer der ersten Generation mit zwei TEMPO-Fragmenten bietet eine Lösung für die Herausforderung der strukturellen Modifikation dieser Materialien .

- Prozess: Ein kontinuierlicher katalytischer Hydrierprozess wandelt Triacetonamin (TAA) in TMP um und bietet eine zuverlässige und effiziente Strategie für die industrielle Produktion .

- Synergischer Effekt: Die Kombination dieser Verbindung mit einem Lichtstabilisator (HALS770) verbessert sowohl die Photoalterungsbeständigkeit als auch die Flammwidrigkeit von Polypropylen (PP)-Materialien .

- Selektive Generierung: Ermöglicht die selektive Generierung von Silylketenacetalen und 4-substituierten Chinazolinen .

- Methode: Wird bei der Synthese von Bis(2,2,6,6-tetramethyl-4-piperidinyl)maleat unter Verwendung von zeolithgestütztem Tetraisopropyltitanat als Katalysator eingesetzt .

Leiterpolymere in der organischen Elektronik

Kontinuierliche industrielle Produktion von 2,2,6,6-Tetramethyl-4-piperidinol (TMP)

Verbesserung der Photoalterungsbeständigkeit und der Flammwidrigkeit

Gehinderte Base für selektive Reaktionen

Synthese von Bis(2,2,6,6-tetramethyl-4-piperidinyl)maleat

Redoxpolymere für organische Radikalbatterien

Eigenschaften

IUPAC Name |

(2,2,6,6-tetramethyloxan-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8H,5-7,11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYBUVKJRACIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823063-39-3 |

Source

|

| Record name | 1-(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458739.png)

![2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2458741.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2458743.png)

![1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2458744.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)

![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)